molecular formula C15H29NO3S B13729086 2-(Decanoylamino)-4-methylsulfanylbutanoic acid CAS No. 21394-48-9

2-(Decanoylamino)-4-methylsulfanylbutanoic acid

Cat. No.: B13729086
CAS No.: 21394-48-9
M. Wt: 303.5 g/mol
InChI Key: PECAWSDTQIFOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Decanoylamino)-4-methylsulfanylbutanoic acid is a modified amino acid derivative characterized by a decanoyl (10-carbon acyl) group at the second position and a methylsulfanyl (-SMe) moiety at the fourth position of the butanoic acid backbone. The decanoylamino group confers lipophilicity, suggesting applications in lipid-rich environments, while the methylsulfanyl group may participate in redox reactions or serve as a site for metabolic modification .

Properties

CAS No.

21394-48-9

Molecular Formula

C15H29NO3S

Molecular Weight

303.5 g/mol

IUPAC Name

2-(decanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H29NO3S/c1-3-4-5-6-7-8-9-10-14(17)16-13(15(18)19)11-12-20-2/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

PECAWSDTQIFOPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid typically involves the following steps:

    Formation of the Decanoylamino Group: This can be achieved by reacting decanoic acid with an amine to form the corresponding amide.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the butanoic acid backbone with a methylsulfanyl group. This can be done using a methylthiolating agent under suitable conditions.

    Final Assembly: The decanoylamino and methylsulfanyl groups are then introduced onto the butanoic acid backbone through a series of coupling reactions.

Industrial Production Methods

Industrial production of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Decanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The decanoylamino group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the butanoic acid backbone can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(Decanoylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The decanoylamino group may interact with proteins or enzymes, altering their activity. The methylsulfanyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

2-Hexadecanamido-4-(methylsulfanyl)butanoic Acid

  • Structure: Features a hexadecanoyl (16-carbon acyl) group instead of decanoyl.
  • Molecular Formula: C₂₁H₄₁NO₃S (vs. C₁₅H₂₉NO₃S for the decanoyl analog).
  • Key Differences: Increased hydrophobicity due to the longer acyl chain, likely enhancing membrane permeability but reducing aqueous solubility. Hexadecanoyl derivatives are often associated with lipid metabolism or signaling pathways, as seen in fatty acid-modified amino acids .

2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid

  • Structure: Substitutes decanoyl with benzoyl (aromatic acyl) and methylsulfanyl with methylsulfonyl (-SO₂Me).
  • Molecular Formula: C₁₂H₁₅NO₅S (Molar Mass: 285.32 g/mol).
  • Sulfur Oxidation: Sulfonyl group (oxidized state) enhances polarity and hydrogen-bonding capacity compared to sulfanyl, altering solubility and metabolic stability .

2-Amino-4-(methylsulfanyl)butanoic Acid (Methionine)

  • Structure : Lacks the acyl group, retaining only the methylsulfanyl side chain.
  • Molecular Formula: C₅H₁₁NO₂S (Molar Mass: 149.21 g/mol).
  • Key Differences: Biological Role: Methionine is an essential amino acid critical for protein synthesis and sulfur metabolism. The absence of the acyl group in methionine increases its metabolic versatility, enabling roles in methylation and antioxidant pathways .

2-(2-Chlorobenzoylamino)-4-methylsulfanylbutanoic Acid

  • Structure: Features a 2-chlorobenzoyl group instead of decanoyl.
  • Molecular Formula: C₁₂H₁₃ClNO₃S (Molar Mass: 298.75 g/mol).
  • Safety Profile: Chlorinated aromatic groups may confer toxicity, necessitating careful handling, as noted in safety data sheets .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Acyl Group Sulfur Group Molecular Formula Molar Mass (g/mol)
2-(Decanoylamino)-4-methylsulfanylbutanoic acid Decanoyl (C₁₀) -SMe C₁₅H₂₉NO₃S 303.46 (estimated)
2-Hexadecanamido-4-(methylsulfanyl)butanoic acid Hexadecanoyl (C₁₆) -SMe C₂₁H₄₁NO₃S 387.62
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid Benzoyl (C₆H₅CO) -SO₂Me C₁₂H₁₅NO₅S 285.32
Methionine None -SMe C₅H₁₁NO₂S 149.21
2-(2-Chlorobenzoylamino)-4-methylsulfanylbutanoic acid 2-Chlorobenzoyl -SMe C₁₂H₁₃ClNO₃S 298.75

Research Findings and Implications

  • Biodegradation Pathways: Analogous butanoic acid derivatives, such as those in , undergo microbial degradation via hydroxylation and decarboxylation. The methylsulfanyl group in the target compound may similarly oxidize to sulfonyl or sulfonic acid derivatives, influencing environmental persistence .
  • Metabolic Stability : Sulfanyl-to-sulfonyl oxidation (as in ) reduces metabolic lability, suggesting that the target compound’s sulfur group could be a site for controlled modification in prodrug design .
  • Toxicity Considerations : Chlorinated analogs () highlight the need to evaluate halogenated derivatives for reactive intermediates or bioaccumulation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.